

Application Notes and Protocols for BTAMB, a Novel Tubulin Polymerization Inhibitor

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Compound of Interest

Compound Name: BTAMB

Cat. No.: B1217279

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Introduction

BTAMB is a novel, potent, and selective small molecule inhibitor of tubulin polymerization. By binding to the colchicine-binding site on β -tubulin, **BTAMB** effectively disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells. These characteristics make **BTAMB** a promising candidate for investigation in oncology research and drug development.

These application notes provide detailed protocols for utilizing **BTAMB** in cell culture experiments to assess its cytotoxic and apoptotic effects. The provided methodologies are intended for use by researchers, scientists, and drug development professionals.

Features

- High Purity: >99% as determined by HPLC.
- Mechanism of Action: Inhibits tubulin polymerization by binding to the colchicine site.
- Biological Effects: Induces G2/M cell cycle arrest and apoptosis.
- Formulation: Provided as a lyophilized powder.

Applications

- In vitro studies of anti-cancer activity in various cell lines.
- Investigation of microtubule-dependent cellular processes.
- Induction of apoptosis for experimental studies.
- Drug discovery and development for novel anti-cancer therapies.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **BTAMB** on various cancer cell lines after a 48-hour treatment period.

Table 1: Cytotoxicity of **BTAMB** in Human Cancer Cell Lines (IC50 Values)

Cell Line	Cancer Type	IC50 (nM)
HeLa	Cervical Cancer	85
A549	Lung Cancer	120
MCF-7	Breast Cancer	150
MDA-MB-231	Breast Cancer	95
HCT116	Colon Cancer	110

Table 2: Induction of Apoptosis by **BTAMB** in A549 Cells

BTAMB Concentration (nM)	% Apoptotic Cells (Annexin V Positive)
0 (Control)	5.2 ± 0.8
50	25.6 ± 2.1
100	48.9 ± 3.5
200	75.3 ± 4.2

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent mammalian cell lines for use in experiments with **BTAMB**.

- Materials:
 - Complete growth medium (e.g., DMEM or RPMI-1640)
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin solution
 - Trypsin-EDTA solution
 - Phosphate-Buffered Saline (PBS)
 - Cell culture flasks or plates
- Procedure:
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.[\[1\]](#)
 - For subculturing, aspirate the old medium and wash the cells once with PBS.
 - Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.[\[1\]](#)
 - Neutralize the trypsin with complete growth medium and gently pipette the cell suspension to create a single-cell suspension.
 - Seed the cells into new flasks or plates at the desired density.
 - Change the medium every 2-3 days.

Cytotoxicity Assay using MTT

This protocol measures the cytotoxic effects of **BTAMB** by assessing cell viability. The MTT assay is a colorimetric method that relies on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.^[2]

- Materials:
 - 96-well cell culture plates
 - **BTAMB** stock solution (dissolved in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - DMSO
 - Plate reader
- Procedure:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of **BTAMB** in complete growth medium.
 - Remove the old medium and add 100 μ L of the **BTAMB** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
 - Incubate the plate for 48 hours at 37°C.
 - Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
 - Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

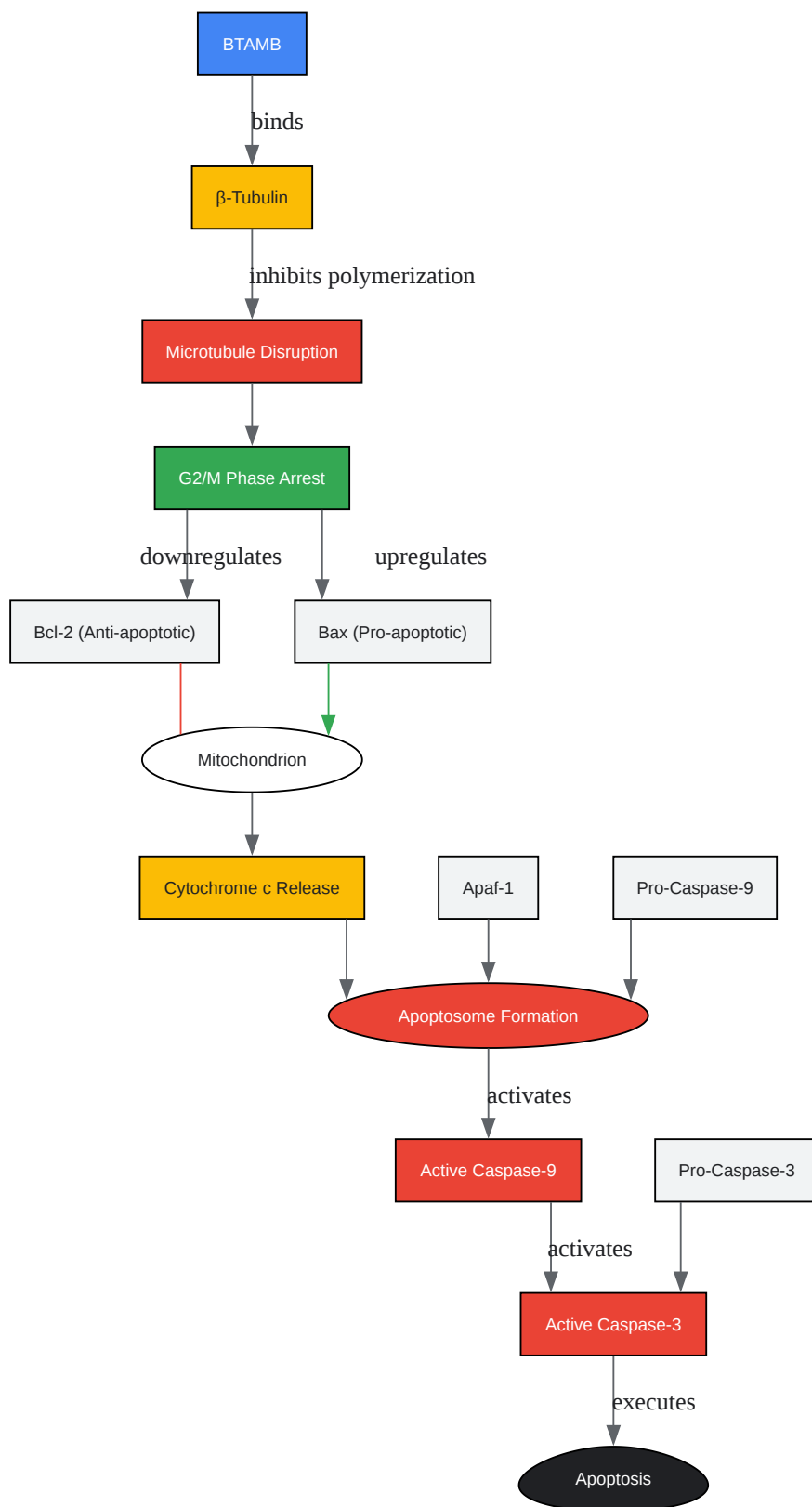
Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells induced by **BTAMB** using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells with compromised membranes.

- Materials:
 - 6-well cell culture plates
 - **BTAMB** stock solution
 - Annexin V-FITC Apoptosis Detection Kit
 - Flow cytometer
- Procedure:
 - Seed cells into 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of **BTAMB** for 48 hours.
 - Harvest the cells by trypsinization and collect both the adherent and floating cells.
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour.

Visualizations

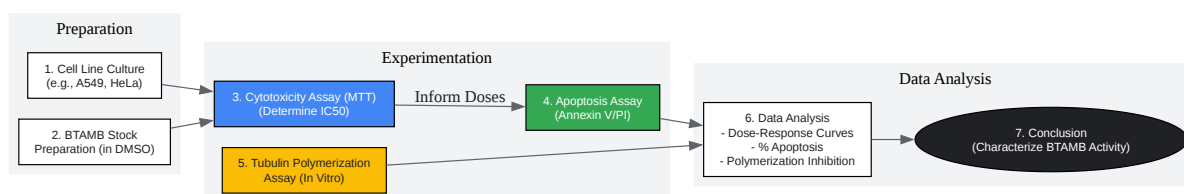
Proposed Signaling Pathway for BTAMB-Induced Apoptosis



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Caption: Proposed mechanism of **BTAMB**-induced apoptosis.

Experimental Workflow for Characterizing BTAMB



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References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
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